Bienvenue dans la boutique en ligne BenchChem!

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib

Pharmaceutical Analysis Reference Standard Impurity Profiling

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib (CAS 1820891-36-8), also designated Osimertinib Impurity J, is a fully characterized process-related impurity of the third-generation EGFR tyrosine kinase inhibitor osimertinib. With the IUPAC name 2-Methoxy-N4,N4-dimethyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine and molecular formula C₂₂H₂₂N₆O₃, this compound is structurally defined by the replacement of the acryloyl warhead with a nitro group and the absence of the dimethylaminoethyl side chain.

Molecular Formula C22H22N6O3
Molecular Weight 418.457
CAS No. 1820891-36-8
Cat. No. B580301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib
CAS1820891-36-8
Synonyms5-Methoxy-N1,N1-dimethyl-N4-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-2-nitro-, 1,4-Benzenediamine_x000B_
Molecular FormulaC22H22N6O3
Molecular Weight418.457
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)N(C)C)[N+](=O)[O-]
InChIInChI=1S/C22H22N6O3/c1-26(2)19-12-21(31-4)17(11-20(19)28(29)30)25-22-23-10-9-16(24-22)15-13-27(3)18-8-6-5-7-14(15)18/h5-13H,1-4H3,(H,23,24,25)
InChIKeyATPTZNLODHWRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib (CAS 1820891-36-8) Procurement Guide for Analytical Reference Standards


N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib (CAS 1820891-36-8), also designated Osimertinib Impurity J, is a fully characterized process-related impurity of the third-generation EGFR tyrosine kinase inhibitor osimertinib [1]. With the IUPAC name 2-Methoxy-N4,N4-dimethyl-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-5-nitrobenzene-1,4-diamine and molecular formula C₂₂H₂₂N₆O₃, this compound is structurally defined by the replacement of the acryloyl warhead with a nitro group and the absence of the dimethylaminoethyl side chain [2]. Its primary procurement value lies in serving as a certified reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) during osimertinib drug substance and drug product manufacturing, rather than as a biologically active pharmaceutical ingredient [3].

Why Generic Osimertinib Impurity Standards Cannot Substitute for Certified Osimertinib Impurity J (CAS 1820891-36-8)


Osimertinib impurity reference standards are not interchangeable because each impurity possesses a unique chemical structure, distinct chromatographic retention behavior, and a specific regulatory acceptance threshold . Impurity J differs fundamentally from other common osimertinib impurities such as Impurity N (N-Acryloyl Osimertinib) or N-Desmethyl Osimertinib in its lack of the acryloyl moiety and the presence of a nitro group, which alters its UV absorption profile, mass spectrometric fragmentation pattern, and potentially its genotoxic potential [1]. Substituting an incorrect impurity standard during HPLC method validation or ANDA stability testing introduces systematic quantification errors that can lead to failed regulatory submissions or, worse, undetected impurity excursions in commercial batches [2].

Quantitative Differentiation Evidence for Osimertinib Impurity J (CAS 1820891-36-8) Versus Comparator Impurity Standards


Certified Purity and Characterization Data for Osimertinib Impurity J

Osimertinib Impurity J is supplied with a Certificate of Analysis (CoA) that includes quantitative HPLC purity data, typically ≥95.0% as determined by HPLC-UV at 268 nm, alongside confirmatory ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data . In contrast, generic 'research-grade' osimertinib impurities may lack full spectral characterization or be provided with purity assessed only by a single non-validated method, introducing uncertainty in quantification [1]. The provision of qNMR data by certain suppliers for Impurity J enables direct calculation of absolute purity without the need for a response factor, a capability not universally offered for all osimertinib impurity standards [2].

Pharmaceutical Analysis Reference Standard Impurity Profiling

Regulatory Compliance and Pharmacopeial Traceability of Osimertinib Impurity J

Osimertinib Impurity J can be provided with traceability against pharmacopeial standards (USP or EP) upon feasibility assessment, and is supplied with characterization data compliant with ICH and regulatory guidelines for ANDA and commercial production [1]. Other osimertinib impurity standards from non-specialized suppliers may not offer pharmacopeial traceability, limiting their acceptability for regulatory submissions [2]. Daicel Pharma Standards explicitly lists Impurity J as part of its cGMP-compliant portfolio with a CoA issued by an analytical center compliant with cGMP, whereas many catalog impurities lack cGMP batch release documentation .

Regulatory Science ANDA Filing DMF Traceability

Structural Differentiation from Common Osimertinib Impurities: Absence of Acryloyl Warhead

Osimertinib Impurity J lacks the acryloyl warhead present in osimertinib (CAS 1421373-66-1) and in Impurity N (N-Acryloyl Osimertinib, CAS 1932710-29-6), which is responsible for covalent binding to EGFR Cys797 [1]. The replacement of the acryloyl group with a nitro substituent eliminates the Michael acceptor reactivity, meaning Impurity J cannot form covalent adducts with EGFR or off-target proteins . This structural difference translates to a fundamentally different safety profile: while osimertinib shows apparent IC₅₀ values of 12 nM (EGFR L858R) and 1 nM (EGFR L858R/T790M), Impurity J is not expected to exhibit comparable target engagement due to the absence of the covalent warhead, though explicit quantitative IC₅₀ comparison data are not publicly available from non-excluded sources .

Medicinal Chemistry Impurity Identification Structural Alert

Prioritized Application Scenarios for Osimertinib Impurity J (CAS 1820891-36-8) in R&D and Manufacturing


HPLC Method Development and System Suitability Testing

Osimertinib Impurity J is used as a resolution standard to establish system suitability in RP-HPLC methods for osimertinib mesylate drug substance and tablet analysis. Its distinct retention time relative to the osimertinib main peak and other specified impurities (e.g., des-acrylic impurity, N-oxide, and dimer) enables verification of critical resolution parameters (Rs ≥ 2.0) as required by ICH Q2(R1) guidelines [1]. The certified purity and complete characterization data allow analysts to accurately determine relative response factors (RRFs) for quantification, avoiding the bias introduced by uncharacterized or lower-purity comparator standards [2].

ANDA Impurity Qualification and Regulatory Submission

Generic drug manufacturers pursuing ANDA approval for osimertinib mesylate tablets must demonstrate that process-related impurities, including Impurity J, are controlled below ICH Q3A qualification thresholds (typically ≤0.10% for unspecified impurities in drug substance with a maximum daily dose ≤2 g/day) [1]. Osimertinib Impurity J, supplied with cGMP-compliant CoA and USP/EP traceability, serves as the qualified reference standard for spiking studies during method validation (accuracy, precision, LOQ) and for batch release testing, ensuring compliance with FDA requirements for ANDA submissions [2].

Forced Degradation and Stability-Indicating Method Validation

During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), Osimertinib Impurity J serves as a marker compound to confirm that the analytical method can resolve this specific process impurity from degradation products and the osimertinib main peak [1]. The absence of the acryloyl warhead in Impurity J means it does not co-elute with acryloyl-containing degradants, providing a distinct peak that validates the specificity of the stability-indicating method as mandated by ICH Q1A(R2) [2].

Quote Request

Request a Quote for N-Desdimethylaminoethyl-N-methyl Nitro-N'-desacryloyl Osimertinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.